Structural Differentiation from Analogs
GLP-1 receptor agonist 11 (compound 3) incorporates an (S)-oxetanylmethyl substituent at the N1 position of the benzimidazole core and a 4-(2-((4-chloro-2-fluorophenyl)methoxy)phenyl)-piperidine at the C2 methylene linker, a combination distinct from all other exemplified compounds in patent CN114591308A [1]. In contrast, GLP-1 receptor agonist 12 (compound 20A from the same patent series) employs a different substitution pattern yielding a distinct molecular formula (C29H32ClFN4O4) and molecular weight . The stereochemically defined (S)-oxetane ring in compound 3 introduces conformational constraint and hydrogen bond acceptor capacity that modulates both target engagement and physicochemical properties relative to analogs bearing N-alkyl or N-benzyl substituents [1].
| Evidence Dimension | Structural uniqueness at N1-benzimidazole and C2-piperidine substituents |
|---|---|
| Target Compound Data | N1-(S)-oxetanylmethyl; C2: 4-(2-((4-chloro-2-fluorophenyl)methoxy)phenyl)-piperidine; MW 564.05 (C31H31ClFN3O4) |
| Comparator Or Baseline | GLP-1 receptor agonist 12 (compound 20A): distinct substitution, MW 557.1 (C29H32ClFN4O4); GLP-1 receptor agonist 14 (compound 73): distinct scaffold modifications |
| Quantified Difference | Unique substitution pattern among >20 exemplified compounds in the patent; specific MW and formula differences as stated |
| Conditions | Patent CN114591308A, structural comparison of exemplified compound series |
Why This Matters
The unique substitution pattern directly determines receptor binding pose, signaling bias, and pharmacokinetics, meaning procurement of compound 3 versus compound 20A or compound 73 cannot be considered interchangeable for reproducible research.
- [1] Li B. et al. Preparation of piperazine-imidazole containing GLP-1R receptor agonist compounds and application thereof. China Patent CN114591308A, published 2022-06-07. View Source
